molecular formula C13H14N4O B14409251 4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine CAS No. 81854-83-3

4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine

Katalognummer: B14409251
CAS-Nummer: 81854-83-3
Molekulargewicht: 242.28 g/mol
InChI-Schlüssel: ADKDPSXQUOIGSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a prop-1-en-2-yl group attached to the triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylboronic acid with cyanuric chloride in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dichloromethane, with the addition of a base like potassium carbonate to facilitate the coupling reaction. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine is unique due to its triazine core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other compounds with similar functional groups but different core structures.

Eigenschaften

CAS-Nummer

81854-83-3

Molekularformel

C13H14N4O

Molekulargewicht

242.28 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H14N4O/c1-8(2)11-15-12(17-13(14)16-11)9-4-6-10(18-3)7-5-9/h4-7H,1H2,2-3H3,(H2,14,15,16,17)

InChI-Schlüssel

ADKDPSXQUOIGSQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1=NC(=NC(=N1)C2=CC=C(C=C2)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.